molecular formula C11H14N2O B8487139 2-(5-amino-1H-indol-2-yl)propan-1-ol

2-(5-amino-1H-indol-2-yl)propan-1-ol

Cat. No.: B8487139
M. Wt: 190.24 g/mol
InChI Key: SERABXOHFUBJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Amino-1H-indol-2-yl)propan-1-ol is an indole derivative featuring a primary amino group at position 5 of the indole ring and a propan-1-ol chain at position 2 (Figure 1). The amino and hydroxyl groups in this compound suggest polarity and hydrogen-bonding capacity, which may influence solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(5-amino-1H-indol-2-yl)propan-1-ol

InChI

InChI=1S/C11H14N2O/c1-7(6-14)11-5-8-4-9(12)2-3-10(8)13-11/h2-5,7,13-14H,6,12H2,1H3

InChI Key

SERABXOHFUBJIX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC2=C(N1)C=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features and Variations

Compound Name Indole Substitution Pattern Functional Groups Molecular Formula Key References
2-(5-Amino-1H-indol-2-yl)propan-1-ol -NH₂ at C5; -CH₂CH(OH)CH₃ at C2 Amino, propanol C₁₁H₁₄N₂O N/A
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol -OCH₃, -CH₂OCH₃ at C4/C6; ethylamino side chain Methoxy, ether, amine C₂₄H₃₁N₃O₆
1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-morpholin-4-ylpropan-2-ol -CH₃, -C₆H₅ at C2/C3; morpholine at propanol Methyl, phenyl, morpholine C₂₇H₃₀N₂O₂
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate -F at C5; oxoacetate at C3 Fluoro, ketone, ester C₁₁H₈FNO₃
(R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol -Br at C5; propan-2-ol at C3 Bromo, secondary alcohol C₁₁H₁₂BrNO

Structural Insights :

  • Substituent Position: The position of functional groups on the indole ring significantly impacts biological activity. For example, amino groups at C5 (as in the target compound) may enhance binding to enzymatic targets compared to halogens (e.g., bromo in or fluoro in ).
  • Propanol Chain Configuration: The primary alcohol in the target compound (propan-1-ol) differs from secondary alcohols (e.g., propan-2-ol in ), affecting steric interactions and metabolic pathways.
  • Additional Moieties: Morpholine () and methoxyphenoxyethylamino () side chains introduce bulk and modulate receptor selectivity, contrasting with the simpler propanol chain in the target compound.

Receptor Binding and Therapeutic Potential

Compound Class Biological Activity Mechanism/Receptor Interaction Key Findings References
Methoxy-substituted indoles Antiarrhythmic, α/β-adrenoceptor binding α₁-, α₂-, β₁-adrenoceptor affinity Moderate binding (IC₅₀: 10–100 μM)
Morpholine-containing indoles Undisclosed Likely CNS or kinase modulation Structural complexity suggests CNS activity
Fluoro-oxoacetate indoles Neuroprotective, anti-proliferative Enzyme inhibition (e.g., kinases) Active in cell-based assays
Bromo-propanol indoles Undisclosed Potential anticancer intermediates Used in synthetic pathways

Implications for Target Compound: The amino group at C5 may enhance interactions with amine-sensitive targets (e.g., GPCRs or transporters). The absence of bulky substituents (unlike or ) could improve membrane permeability but reduce receptor specificity.

Analytical Characterization Techniques

Key Analytical Data

  • Infrared Spectroscopy : The fingerprint region (500–1500 cm⁻¹) distinguishes propan-1-ol from propan-2-ol analogs ().
  • Mass Spectrometry : Molecular weight differences (e.g., 254.12 for vs. ~210 for the target compound) aid identification.

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